![molecular formula C10H13FO B3283632 4-Fluoro-1-methoxy-2-(propan-2-yl)benzene CAS No. 771-71-1](/img/structure/B3283632.png)
4-Fluoro-1-methoxy-2-(propan-2-yl)benzene
Overview
Description
4-Fluoro-1-methoxy-2-(propan-2-yl)benzene is a chemical compound also known as 4-Fluoro-2-isopropylmethoxybenzene. It is a colorless liquid that is commonly used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a useful tool for studying different biological processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methoxy-2-(propan-2-yl)benzene is not fully understood. However, it is believed to act by binding to specific receptors in the body, thereby modulating various biological processes. This compound has been found to have affinity for various receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been found to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-Fluoro-1-methoxy-2-(propan-2-yl)benzene in lab experiments is its high purity and stability. This compound is readily available and can be easily synthesized using standard laboratory techniques. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 4-Fluoro-1-methoxy-2-(propan-2-yl)benzene in scientific research. One potential direction is the development of new pharmaceuticals based on this compound. Another potential direction is the use of this compound as a tool for studying different biological processes, including the role of neurotransmitters in various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields of research.
Scientific Research Applications
4-Fluoro-1-methoxy-2-(propan-2-yl)benzene is widely used in scientific research, particularly in the field of medicinal chemistry. It is used as a starting material for the synthesis of various pharmaceuticals, including antipsychotic and anti-inflammatory drugs. This compound is also used as a reference standard in analytical chemistry, where it is used to identify and quantify other compounds.
properties
IUPAC Name |
4-fluoro-1-methoxy-2-propan-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGKVZRQKYHKKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694587 | |
Record name | 4-Fluoro-1-methoxy-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
771-71-1 | |
Record name | 4-Fluoro-1-methoxy-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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